molecular formula C24H16ClF6N5OS B3009266 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide CAS No. 337920-23-7

2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide

Cat. No. B3009266
CAS RN: 337920-23-7
M. Wt: 571.93
InChI Key: OETGEGHZLBQRQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, an indole ring, and a phenyl ring, all of which are common structures in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the preparation of the pyridine and indole rings. The trifluoromethyl groups could be introduced using a suitable fluorinating agent . The final steps would likely involve the formation of the carbamothioylamino group and the attachment of this to the acetamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine and indole rings provide a planar, aromatic structure, while the trifluoromethyl groups add electron-withdrawing character, which can influence the reactivity of the molecule .


Chemical Reactions Analysis

This compound, due to its complex structure, could participate in a variety of chemical reactions. The presence of the pyridine and indole rings means it could undergo electrophilic aromatic substitution reactions. The carbamothioylamino group could also participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, while the pyridine and indole rings could contribute to its aromaticity .

Scientific Research Applications

Chemical Biology and Enzyme Studies

Understanding enzyme mechanisms and interactions is crucial for drug design. Consider these applications:

Organic Synthesis and Functionalization

The cyanomethyl group provides synthetic versatility. Here’s how it can be useful:

Mechanism of Action

While the exact mechanism of action of this compound is not known, it could potentially interact with biological targets through its pyridine and indole rings. The trifluoromethyl groups could enhance its lipophilicity, aiding in membrane penetration .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Based on its structure, it could potentially be irritating to the skin and eyes. It’s always important to refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The potential applications of this compound could be vast, given its complex structure and the presence of several functional groups. It could be of interest in the field of medicinal chemistry, where it could be investigated for its biological activity .

properties

IUPAC Name

1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-2-yl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClF6N5OS/c25-18-10-15(24(29,30)31)12-32-21(18)36-17(8-13-4-1-2-7-19(13)36)11-20(37)34-35-22(38)33-16-6-3-5-14(9-16)23(26,27)28/h1-10,12H,11H2,(H,34,37)(H2,33,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETGEGHZLBQRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NNC(=S)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClF6N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.